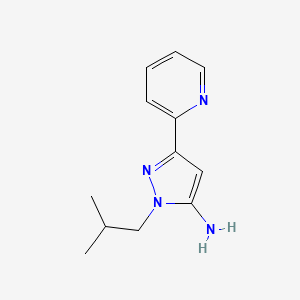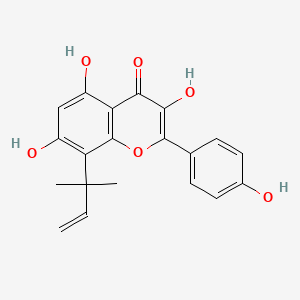
8-(1,1-Dimethyl-2-propenyl)kaempferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
8-(1,1-Dimethyl-2-propenyl)kaempferol can be synthesized through various synthetic routes. One common method involves the use of kaempferol as a starting material, which undergoes alkylation with 1,1-dimethyl-2-propenyl bromide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
8-(1,1-Dimethyl-2-propenyl)kaempferol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
8-(1,1-Dimethyl-2-propenyl)kaempferol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)kaempferol involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation . The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can scavenge free radicals, thereby reducing oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
8-(1,1-Dimethyl-2-propenyl)kaempferol is unique compared to other similar flavonoid compounds due to its specific structural features and biological activities. Similar compounds include:
Kaempferol: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant activities but different structural features.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.
This compound stands out due to its unique propenyl group, which contributes to its distinct chemical reactivity and biological effects .
Eigenschaften
Molekularformel |
C20H18O6 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-4-20(2,3)15-13(23)9-12(22)14-16(24)17(25)18(26-19(14)15)10-5-7-11(21)8-6-10/h4-9,21-23,25H,1H2,2-3H3 |
InChI-Schlüssel |
GHPQDENIZBUDAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437309.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one](/img/structure/B13437323.png)
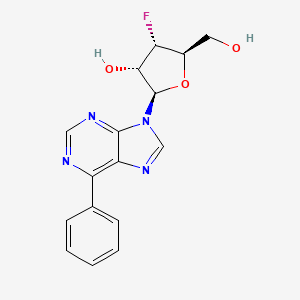
![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)
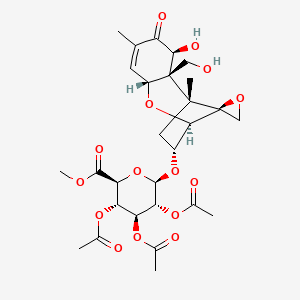

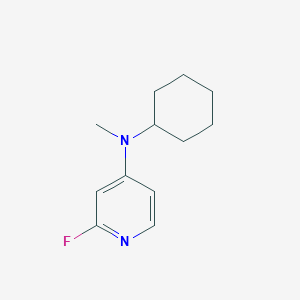
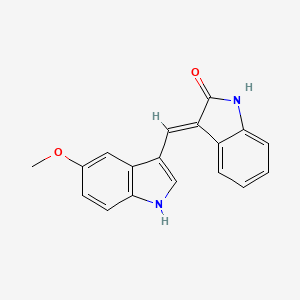
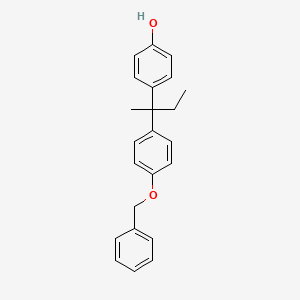
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)
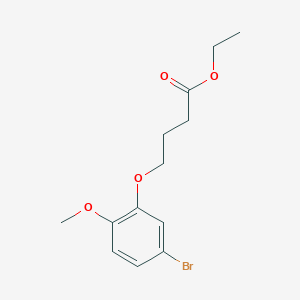
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
